molecular formula C15H14N4O3S2 B269965 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B269965
M. Wt: 362.4 g/mol
InChI Key: CEEZUTFEYNGEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a chemical compound that has gained significant attention among the scientific community due to its potential applications in the field of medicinal chemistry. The compound is a thiazole-based derivative that possesses a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Mechanism of Action

The exact mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have suggested that the compound exerts its biological activity by inhibiting the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide exhibits a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, the compound has been shown to possess antibacterial and antifungal activity against a variety of microorganisms.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments include its wide range of biological activities, as well as its ease of synthesis. However, the compound has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide. These include further studies on its mechanism of action, as well as its potential applications in the treatment of various diseases, including cancer and infections. Additionally, research could focus on the development of more potent derivatives of the compound, as well as its potential use as a diagnostic tool in the field of cancer research.
In conclusion, 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a promising compound that has shown potential applications in the field of medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-oxadiazole with 4-methyl-2-thiazolylamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the final product.

Scientific Research Applications

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including bacterial and fungal infections, as well as cancer.

properties

Product Name

2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C15H14N4O3S2/c1-9-7-23-14(16-9)17-12(20)8-24-15-19-18-13(22-15)10-5-3-4-6-11(10)21-2/h3-7H,8H2,1-2H3,(H,16,17,20)

InChI Key

CEEZUTFEYNGEEI-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC

Origin of Product

United States

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